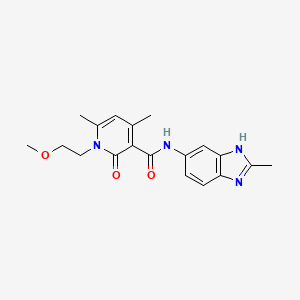
1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
1-(2-methoxyethyl): Indicates the presence of an ethyl group with a methoxy (CH₃O) substituent at the 2-position.
4,6-dimethyl: Refers to two methyl groups (CH₃) attached to the 4- and 6-positions of the pyridine ring.
N-(2-methyl-1H-benzimidazol-5-yl): Contains a benzimidazole ring (a fused bicyclic system) with a methyl group at the 2-position.
2-oxo-1,2-dihydropyridine-3-carboxamide: Describes a pyridine ring with a carbonyl group (C=O) at the 2-position and an amide group (CONH₂) at the 3-position.
- Overall, this compound combines features from various chemical classes, making it intriguing for study.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Studying its reactivity, stability, and novel derivatives.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring potential pharmacological properties (e.g., antihypertensive, anti-inflammatory).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
: Reference 1 : Reference 2 : Reference 3 : Reference 4 : Reference 5
Biological Activity
1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Its unique structure, featuring a dihydropyridine core and various substituents, suggests potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3. Its structure includes:
- A dihydropyridine core, which is known for its role in calcium channel modulation.
- A benzimidazole moiety , often associated with anticancer and antimicrobial properties.
- Functional groups that may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that Mannich bases, a category that includes this compound, possess significant anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 15 µM |
| Compound B | PC3 (prostate cancer) | 20 µM |
| This compound | TBD (to be determined) | TBD |
The exact IC50 values for this specific compound are yet to be established but are anticipated based on structural analogs.
Antimicrobial Activity
The benzimidazole derivatives have been noted for their antibacterial and antifungal activities. Research indicates that the presence of the benzimidazole ring enhances the compound's ability to inhibit microbial growth.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : The structural features suggest potential interactions with various receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Screening : In a study screening a library of compounds for anticancer activity using multicellular spheroids, several derivatives exhibited promising results. The study highlighted that modifications in the dihydropyridine core could lead to enhanced cytotoxicity against specific cancer types .
- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of benzimidazole derivatives showed significant inhibition against Gram-positive bacteria. The study concluded that structural modifications could optimize these effects .
- Pharmacological Investigations : A detailed investigation into Mannich bases revealed their potential as multifunctional agents capable of targeting multiple pathways in cancer therapy. This highlights the relevance of further exploring derivatives like this compound in drug development .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-3H-benzimidazol-5-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-11-9-12(2)23(7-8-26-4)19(25)17(11)18(24)22-14-5-6-15-16(10-14)21-13(3)20-15/h5-6,9-10H,7-8H2,1-4H3,(H,20,21)(H,22,24) |
InChI Key |
ABDBFLHTPLKGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















